molecular formula C6H13ClN2O2 B8304812 2-Hydroxyimino-1-Dimethylamino-3-Butanone Hydrochloride

2-Hydroxyimino-1-Dimethylamino-3-Butanone Hydrochloride

Cat. No.: B8304812
M. Wt: 180.63 g/mol
InChI Key: OSLZTCJHQUDKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyimino-1-Dimethylamino-3-Butanone Hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

4-(dimethylamino)-3-hydroxyiminobutan-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-5(9)6(7-10)4-8(2)3;/h10H,4H2,1-3H3;1H

InChI Key

OSLZTCJHQUDKNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)CN(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-dimethylamino-2-butanone[34.5 g, 0.3 moles, described by E. C. du Feu et al., J. Chem. Soc., 56 (1937)] in dry isopropanol (120 ml), gaseous hydrogen chloride is introduced at 0° C. until the solution is acidic to congo red (ca. pH=4). Isopropanol saturated with hydrogen chloride (2 ml) is added. Isopropyl nitrite (29.4 g, 0.33 moles) is added dropwise with stirring while maintaining the reaction temperature at 30° to 35° C. After 30 min, diethyl ether (100 ml) is added and the mixture is stirred for 30 min. The precipitate is collected to obtain 47 g of the title compound, mp 188°-199° C. The latter precipitate is crystallized from ethanol-diethyl ether to obtain 32 g of title compound; mp 205°-206° C., nmr(DMSO-d6) δ 2.4(s), 2.75(s), 4.07(s) and 12.35(broad singlet).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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